Tocainid

Übersicht

Beschreibung

Tocainide is a class Ib antiarrhythmic agent primarily used to treat ventricular arrhythmias. It is a derivative of lidocaine and is known for its ability to interfere with cardiac sodium channels, thereby stabilizing the cardiac membrane and preventing abnormal heart rhythms . Tocainide is no longer sold in the United States but remains a compound of interest in various scientific studies .

Wissenschaftliche Forschungsanwendungen

Tocainid hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Referenzverbindung in der Untersuchung von Antiarrhythmika verwendet.

Biologie: Wird auf seine Wirkung auf Natriumkanäle in neuronalen Zellen untersucht.

Medizin: Wird auf seine potenzielle Verwendung bei der Behandlung anderer Arten von Arrhythmien und neurologischen Erkrankungen untersucht.

Industrie: Wird bei der Entwicklung neuer Arzneimittel mit ähnlichen Eigenschaften verwendet

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch Blockierung von Natriumkanälen auf der neuronalen Zellmembran. Diese Wirkung begrenzt die Ausbreitung der Anfallsaktivität und reduziert die Anfallsausbreitung. Die antiarrhythmischen Wirkungen werden durch Effekte auf Natriumkanäle in Purkinje-Fasern vermittelt, die spezialisierte Herzmuskelfasern sind . This compound bindet bevorzugt an den inaktiven Zustand der Natriumkanäle, wodurch die Herzmembran stabilisiert und abnormale Herzrhythmen verhindert werden .

Ähnliche Verbindungen:

Lidocain: this compound ist ein Derivat von Lidocain und hat ähnliche antiarrhythmische Eigenschaften.

Mexiletin: Ein weiteres Antiarrhythmikum der Klasse Ib mit ähnlichen elektrophysiologischen Wirkungen.

Flecainid: Ein Antiarrhythmikum der Klasse Ic mit unterschiedlichen elektrophysiologischen Eigenschaften, aber für ähnliche Indikationen eingesetzt.

Encainid: Ähnlich wie Flecainid, zur Behandlung von ventrikulären Arrhythmien eingesetzt.

Amiodaron: Ein Antiarrhythmikum der Klasse III mit breiteren Anwendungen, aber höherer Toxizität.

Eindeutigkeit: this compound ist einzigartig in seiner oralen Bioverfügbarkeit und seiner Fähigkeit, dosisabhängige Abnahmen der Natrium- und Kaliumleitfähigkeit zu erzeugen, wodurch die Erregbarkeit von Myokardzellen verringert wird . Im Gegensatz zu Lidocain wird this compound nach oraler Verabreichung gut resorbiert und hat eine längere Plasmahalbwertszeit, wodurch es für die chronische Therapie geeignet ist .

Wirkmechanismus

Target of Action

Tocainide primarily targets the sodium channels on the neuronal cell membrane . These channels play a crucial role in the propagation of action potentials in neurons and muscle cells, including the heart.

Mode of Action

Tocainide acts by binding preferentially to the inactive state of the sodium channels . This binding limits the spread of seizure activity and reduces seizure propagation . The antiarrhythmic actions of Tocainide are mediated through its effects on sodium channels in Purkinje fibers , specialized cells in the heart that play a key role in coordinating its contractions.

Biochemical Pathways

Tocainide, like lidocaine, produces dose-dependent decreases in sodium and potassium conductance . This action decreases the excitability of myocardial cells, thereby reducing the likelihood of abnormal heart rhythms. In experimental animal models, the dose-related depression of sodium current is more pronounced in ischemic tissue than in normal tissue .

Pharmacokinetics

Tocainide exhibits high oral bioavailability, approaching 100% . It undergoes minimal first-pass metabolism and is present as two enantiomers, with the R isomer being three times more potent than the S isomer . The plasma half-life of Tocainide generally lasts for 11.5-15.5 hours . In the blood, Tocainide is 10-20% protein-bound . The volume of distribution is 2.8-3.2 L/kg , and 31-45% of the drug is excreted unchanged in the urine .

Result of Action

The molecular and cellular effects of Tocainide’s action primarily involve the reduction of seizure activity and the treatment of ventricular arrhythmias . By blocking sodium channels, Tocainide decreases the excitability of myocardial cells, thereby stabilizing the heart rhythm .

Action Environment

The action, efficacy, and stability of Tocainide can be influenced by various environmental factors. For instance, the presence of certain drugs can affect the metabolism of Tocainide. Rifampicin, an antibiotic, increases the conversion of Tocainide into its main metabolite, tocainide carbamoyl ester glucuronide . This action increases the elimination rate and decreases the oral clearance of Tocainide . Furthermore, Tocainide decreases the plasma clearance of theophylline, a bronchodilator .

Biochemische Analyse

Biochemical Properties

Tocainide, like lidocaine, produces dose-dependent decreases in sodium and potassium conductance, thereby decreasing the excitability of myocardial cells . In experimental animal models, the dose-related depression of sodium current is more pronounced in ischemic tissue than in normal tissue . Tocainide acts on sodium channels on the neuronal cell membrane, limiting the spread of seizure activity and reducing seizure propagation .

Cellular Effects

Tocainide’s antiarrhythmic actions are mediated through effects on sodium channels in Purkinje fibers . It binds preferentially to the inactive state of the sodium channels . This action limits the spread of seizure activity and reduces seizure propagation, thereby influencing cell function .

Molecular Mechanism

Tocainide exerts its effects at the molecular level by acting on sodium channels on the neuronal cell membrane . It binds preferentially to the inactive state of the sodium channels . The antiarrhythmic actions of Tocainide are mediated through effects on sodium channels in Purkinje fibers .

Temporal Effects in Laboratory Settings

Tocainide’s oral bioavailability is almost 100% . Plasma half-life generally lasts for 11.5-15.5 hours . In the blood, Tocainide is 10-20% protein bound . The volume of distribution is 2.8-3.2 L/kg . 31-45% is excreted unchanged in the urine .

Dosage Effects in Animal Models

In animal models, the dose-related depression of sodium current is more pronounced in ischemic tissue than in normal tissue

Metabolic Pathways

Tocainide undergoes metabolism primarily by glucuronidation . The main metabolite is Tocainide carbamoyl ester glucuronide .

Transport and Distribution

Following oral administration, the bioavailability of Tocainide approaches 100 percent, and is unaffected by food . In the blood, Tocainide is 10-20% protein bound . The volume of distribution is 2.8-3.2 L/kg . 31-45% is excreted unchanged in the urine .

Subcellular Localization

Given its mechanism of action, it can be inferred that Tocainide likely localizes to regions in the cell where sodium channels are present, such as the neuronal cell membrane .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Tocainid kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Syntheseweg beinhaltet die Reaktion von 2,6-Dimethylanilin mit Chloracetylchlorid zur Bildung von 2,6-Dimethylphenylchloracetamid. Dieses Zwischenprodukt wird dann mit Ammoniak umgesetzt, um this compound zu ergeben .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound erfolgt typischerweise in großem Maßstab unter Verwendung des oben genannten Synthesewegs. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Verfahren beinhaltet die sorgfältige Kontrolle von Temperatur, pH-Wert und Reaktionszeit, um das gewünschte Produkt zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Tocainid unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an this compound verändern.

Substitution: Substitutionsreaktionen können an den Amin- oder Amidgruppen auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.

Substitution: Reagenzien wie Alkylhalogenide können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Metaboliten und Derivate von this compound, die unterschiedliche pharmakologische Eigenschaften haben können.

Vergleich Mit ähnlichen Verbindungen

Lidocaine: Tocainide is a derivative of lidocaine and shares similar antiarrhythmic properties.

Mexiletine: Another class Ib antiarrhythmic agent with similar electrophysiological effects.

Flecainide: A class Ic antiarrhythmic agent with different electrophysiological properties but used for similar indications.

Encainide: Similar to flecainide, used for treating ventricular arrhythmias.

Amiodarone: A class III antiarrhythmic agent with broader applications but higher toxicity.

Uniqueness: Tocainide is unique in its oral bioavailability and its ability to produce dose-dependent decreases in sodium and potassium conductance, thereby decreasing the excitability of myocardial cells . Unlike lidocaine, tocainide is well absorbed after oral administration and has a longer plasma half-life, making it suitable for chronic therapy .

Eigenschaften

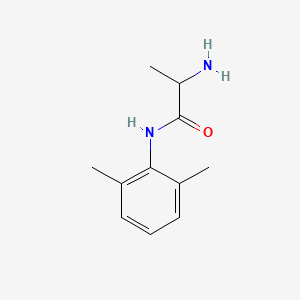

IUPAC Name |

2-amino-N-(2,6-dimethylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-7-5-4-6-8(2)10(7)13-11(14)9(3)12/h4-6,9H,12H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUJAGSGYPOAWEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35891-93-1 (mono-hydrochloride) | |

| Record name | Tocainide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041708729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9040766 | |

| Record name | Tocainide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tocainide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015189 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.60e+00 g/L | |

| Record name | Tocainide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01056 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tocainide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015189 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Tocainide acts on sodium channels on the neuronal cell membrane, limiting the spread of seizure activity and reducing seizure propagation. Tocainide binds preferentially to the inactive state of the sodium channels.The antiarrhythmic actions are mediated through effects on sodium channels in Purkinje fibers. | |

| Record name | Tocainide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01056 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

41708-72-9, 53984-26-2, 76213-25-7 | |

| Record name | Tocainide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41708-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tocainide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041708729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanamide, 2-amino-N-(2,6-dimethylphenyl)-, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053984262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanamide, 2-amino-N-(2,6-dimethylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076213257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tocainide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01056 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tocainide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tocainide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.441 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOCAINIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27DXO59SAN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tocainide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015189 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

246-266 °C, 246 - 266 °C | |

| Record name | Tocainide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01056 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tocainide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015189 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.